Lithium 5-oxo-L-prolinate chemical structure and properties
Lithium 5-oxo-L-prolinate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Lithium 5-oxo-L-prolinate. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identification
Lithium 5-oxo-L-prolinate, also known as lithium L-pyroglutamate, is the lithium salt of L-pyroglutamic acid. L-pyroglutamic acid is a cyclic amino acid derivative formed from L-glutamic acid. The lithium salt is formed by the replacement of the acidic proton of the carboxylic acid group with a lithium ion.
Synonyms: Lithium (2S)-5-oxopyrrolidine-2-carboxylate, Lithium L-pidolate, Lithium pyroglutamate.[1]
Chemical Structure:
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Molecular Formula: C₅H₆LiNO₃[1]
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IUPAC Name: lithium (2S)-5-oxopyrrolidine-2-carboxylate[1]
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CAS Number: 38609-04-0[1]
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PubChem CID: 23697967[1]
Physicochemical Properties
Quantitative data for Lithium 5-oxo-L-prolinate is summarized in the tables below. Due to the limited availability of direct experimental data for the lithium salt, properties of the parent compound, L-pyroglutamic acid, are also provided for reference and estimation.
Table 1: Computed Physicochemical Properties of Lithium 5-oxo-L-prolinate
| Property | Value | Source |
| Molecular Weight | 135.1 g/mol | PubChem[1] |
| Exact Mass | 135.05077149 Da | PubChem[1] |
| Topological Polar Surface Area | 69.2 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 159 | PubChem[1] |
Table 2: Experimental Properties of L-Pyroglutamic Acid (Parent Compound)
| Property | Value | Source |
| Melting Point | 160-163 °C | Sigma-Aldrich, ChemicalBook[2][3] |
| Solubility in Water | Soluble | ChemicalBook[2][3] |
| Solubility in other solvents | Soluble in alcohol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether. | ChemicalBook[2][3] |
| Optical Rotation [α]20/D | -10.5±1° (c = 5% in H₂O) | Sigma-Aldrich |
Experimental Protocols
Proposed Synthesis of Lithium 5-oxo-L-prolinate
A plausible method for the synthesis of Lithium 5-oxo-L-prolinate is based on the neutralization of L-pyroglutamic acid with a lithium base. A detailed hypothetical protocol is provided below.
Materials:
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L-Pyroglutamic acid (≥99% purity)
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Lithium hydroxide (LiOH) or Lithium carbonate (Li₂CO₃)
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Deionized water
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Ethanol
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Magnetic stirrer with heating plate
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pH meter
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Rotary evaporator
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Vacuum oven
Procedure:
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Dissolution: Dissolve a known molar amount of L-pyroglutamic acid in a minimal amount of deionized water with stirring.
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Neutralization: Slowly add a stoichiometric equivalent of lithium hydroxide solution or lithium carbonate solid to the L-pyroglutamic acid solution. Monitor the pH of the reaction mixture. Continue addition until a neutral pH (approximately 7.0) is achieved.
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Reaction Completion: Gently heat the solution to 40-50°C for 1-2 hours to ensure the reaction goes to completion.
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Filtration: If lithium carbonate was used, filter the solution to remove any unreacted solid.
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Solvent Removal: Concentrate the resulting solution using a rotary evaporator to remove the water.
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Precipitation and Washing: Add ethanol to the concentrated aqueous solution to precipitate the lithium 5-oxo-L-prolinate salt. Collect the precipitate by filtration and wash with a small amount of cold ethanol to remove any remaining impurities.
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Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Analytical Workflow for Characterization
The following workflow outlines the key analytical techniques for the characterization and purity assessment of synthesized Lithium 5-oxo-L-prolinate.
Caption: Figure 1. Analytical Workflow for Lithium 5-oxo-L-prolinate.
Biological Activity and Signaling Pathways
Role of L-Pyroglutamic Acid in Metabolism
L-pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is essential for the synthesis and degradation of glutathione.[1][4] Glutathione is a major antioxidant in the body. The metabolism of pyroglutamic acid is crucial for maintaining cellular redox balance.
Caption: Figure 2. Simplified γ-Glutamyl Cycle.
Signaling Pathways Modulated by Lithium
The lithium ion is a well-established therapeutic agent, particularly in the treatment of bipolar disorder. One of its primary molecular targets is Glycogen Synthase Kinase-3 (GSK-3).[5][6] By inhibiting GSK-3, lithium can modulate a wide range of downstream signaling pathways involved in neuroprotection, mood stabilization, and cellular resilience.[5][6]
Caption: Figure 3. Lithium Inhibition of GSK-3 Signaling.
Safety and Handling
A specific Safety Data Sheet (SDS) for Lithium 5-oxo-L-prolinate is not widely available. However, based on the properties of related compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat), handling the compound in a well-ventilated area, and avoiding the creation of dust.
Conclusion
Lithium 5-oxo-L-prolinate is a salt of a naturally occurring amino acid derivative. While direct experimental data on this specific compound is limited, its properties can be inferred from its parent compound, L-pyroglutamic acid. The potential biological effects are likely a combination of the roles of L-pyroglutamate in cellular metabolism and the well-documented pharmacological actions of the lithium ion on various signaling pathways. Further research is warranted to elucidate the specific properties and potential applications of this compound.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 3. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. New Advances in the Pharmacology and Toxicology of Lithium: A Neurobiologically Oriented Overview - PMC [pmc.ncbi.nlm.nih.gov]
